4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
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Overview
Description
- Its chemical structure consists of a pyrimidine core with a piperazine moiety and a 4-fluorophenyl group.
- The compound’s full IUPAC name is 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one .
Olaparib: is a potent poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Preparation Methods
Chemical Reactions Analysis
Reactions: Olaparib undergoes various reactions, including substitutions, reductions, and cyclizations during its synthesis.
Common Reagents and Conditions: Reagents like 3,6-dichloropyridazine, 1-(4-chlorophenyl)piperazine, and solvents like ethanol are used.
Major Products: The final product is Olaparib itself, which inhibits PARP enzymes.
Scientific Research Applications
Cancer Treatment: Olaparib is primarily used in cancer therapy, especially for patients with BRCA-mutated ovarian, breast, and prostate cancers.
Biology: It aids in understanding DNA repair mechanisms and PARP inhibition.
Medicine: Clinical trials explore its efficacy in other cancer types and combination therapies.
Industry: Olaparib’s production and formulation contribute to the pharmaceutical industry.
Mechanism of Action
Targets: Olaparib inhibits PARP enzymes involved in DNA repair.
Pathways: By blocking PARP, it prevents DNA repair, leading to synthetic lethality in cancer cells with defective homologous recombination repair.
Comparison with Similar Compounds
Uniqueness: Olaparib’s unique features include its specific PARP inhibition and clinical success.
Similar Compounds: Other PARP inhibitors like , , and are related compounds.
Properties
Molecular Formula |
C20H18ClFN4O2S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-16-2-1-3-18(12-16)29(27,28)26-10-8-25(9-11-26)20-13-19(23-14-24-20)15-4-6-17(22)7-5-15/h1-7,12-14H,8-11H2 |
InChI Key |
HDGAWBQUEAINMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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